MK-0941 free base
Description
Glucokinase (GK), also known as hexokinase IV or hexokinase D, is an enzyme that plays a pivotal role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate wikipedia.orgoup.commdpi.com. This initial step is crucial for the subsequent utilization of glucose within cells oup.comresearchgate.net.
GK is predominantly expressed in specific tissues, including pancreatic β-cells and hepatocytes (liver cells), where it acts as a critical glucose sensor wikipedia.orgoup.commdpi.comnih.govendocrine.orgphysiology.org. In pancreatic β-cells, glucokinase is the rate-limiting enzyme for glucose-stimulated insulin (B600854) secretion, effectively determining the threshold at which insulin is released in response to rising blood glucose levels oup.commdpi.comresearchgate.netnih.govendocrine.orgphysiology.org. Its unique kinetic properties, such as a lower affinity for glucose compared to other hexokinases and a lack of product inhibition by glucose-6-phosphate, enable it to respond sensitively to physiological fluctuations in glucose concentrations, particularly within the 4-10 mM range wikipedia.orgresearchgate.net.
In the liver, GK is essential for hepatic glucose uptake and glycogen (B147801) synthesis when glucose is abundant wikipedia.orgoup.comnih.govendocrine.orgnih.govtaylorandfrancis.com. It also influences the synthesis of triacylglycerols, phospholipids, and cholesterol oup.com. The central role of GK in maintaining glucose homeostasis is further underscored by the fact that mutations in the glucokinase gene (GCK) can lead to distinct glycemic disorders in humans, including maturity-onset diabetes of the young type 2 (MODY-2) and persistent hyperinsulinemic hypoglycemia of infancy (PHHI) wikipedia.orgendocrine.orgresearchgate.net.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24N4O6S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C21H24N4O6S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27) |
InChI Key |
KJSGTWFWVTYPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO |
Origin of Product |
United States |
Overview of Early Glucokinase Activator Compounds
Structural Characterization of this compound
This compound possesses a complex molecular architecture. Its systematic name is 3-((6-(ethylsulfonyl)-3-pyridinyl)oxy)-5-((1S)-2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)benzamide. fishersci.canih.gov The compound has a molecular formula of C21H24N4O6S and a molecular weight of 460.51 g/mol . fishersci.canih.govthegoodscentscompany.com Its unique structure is characterized by multiple functional groups, including a benzamide (B126) core, two ether linkages, a sulfonyl group, and pyrazole (B372694) and pyridine (B92270) heterocycles. fishersci.cavulcanchem.com The presence of a stereocenter at the 1-methylethoxy position, denoted by (1S), contributes to its specific three-dimensional orientation. fishersci.canih.gov
Table 1: Key Structural Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-((6-(ethylsulfonyl)-3-pyridinyl)oxy)-5-((1S)-2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)benzamide | fishersci.canih.gov |
| Molecular Formula | C21H24N4O6S | fishersci.canih.govthegoodscentscompany.com |
| Molecular Weight | 460.51 g/mol | fishersci.cathegoodscentscompany.com |
| PubChem CID | 25235801 | fishersci.canih.gov |
| CAS Number (free base) | 752240-01-0 | fishersci.cathegoodscentscompany.comvulcanchem.com |
| Stereochemistry | Absolute (1S) | fishersci.canih.gov |
Chemical Classification of this compound: Double-Conjugate Amide
Based on its structural characteristics, this compound is classified as a double-conjugate amide. sigmaaldrich.com This classification highlights the presence of an amide functional group (-C(=O)NH-) within a larger molecular framework that includes two distinct conjugated systems, specifically involving the benzamide core and its attached aromatic and heteroaromatic moieties through ether linkages. sigmaaldrich.com This structural motif is significant in the design of glucokinase activators.
Synthetic Pathways for this compound
The synthesis of this compound has been a focus of process chemistry, aiming for efficient and practical preparation methods suitable for large-scale production.
Initial Synthesis by Merck & Co., Inc.
MK-0941 was developed by Merck Sharp & Dohme (Kenilworth, NJ, USA). sigmaaldrich.com The initial synthetic efforts by Merck and collaborators focused on establishing an efficient and practical route for its preparation. sigmaaldrich.comfishersci.ca This development was crucial for advancing MK-0941 through various research stages.
Efficient and Practical Preparation Methodologies for this compound
The development of robust and scalable synthetic methodologies for this compound has been a key aspect of its medicinal chemistry profile. The success of its preparation relies on highly selective reactions and careful choice of protective groups. sigmaaldrich.comfishersci.ca
A critical step in the efficient synthesis of this compound involves a highly selective mono-O-arylation reaction. This strategy utilizes methyl 3,5-dihydroxybenzoate (B8624769) as a starting material, which undergoes arylation with 2-ethanesulfonyl-5-chloropyridine. sigmaaldrich.comfishersci.ca This selective functionalization at one of the hydroxyl groups of the dihydroxybenzoate is paramount for controlling the regiochemistry and ensuring the desired connectivity in the final molecule.
Following the arylation step, the subsequent SN2 O-alkylation reaction is also crucial. The choice of an appropriate protective group for the relevant hydroxyl functionality is vital for the success of this step. sigmaaldrich.comfishersci.ca Proper protective group chemistry ensures that the O-alkylation proceeds selectively at the desired site, preventing unwanted side reactions and maximizing the yield and purity of the intermediate, ultimately leading to the efficient formation of this compound.
Structure-Activity Relationships (SAR) of Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating hepatic glucose uptake. nih.govplos.orgpnas.org Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, thereby increasing its affinity for glucose and its maximal catalytic rate. nih.gov This allosteric activation mechanism is central to their therapeutic potential in type 2 diabetes. nih.govresearchgate.net
General Principles of GKA Structure-Activity
The general principles of GKA SAR revolve around their ability to bind to the allosteric site of glucokinase and induce a conformational change that favors glucose phosphorylation. plos.orgtandfonline.comscispace.com Key interactions often involve hydrogen bonds and lipophilic contacts with amino acid residues within this allosteric pocket. scispace.comscirp.orgscirp.org For instance, many potent GKA compounds, including benzamide derivatives, have been designed to form crucial hydrogen bond interactions with the Arg63 residue in the glucokinase allosteric site. tandfonline.combenthamdirect.comscirp.orgeurekaselect.com This interaction is considered catalytically crucial for the therapeutic properties of GK activators. scirp.orgscirp.org
Specific Structural Elements Contributing to this compound Activity
This compound is an orally active, selective, and allosteric glucokinase activator. medchemexpress.commedchemexpress.comnih.gov It demonstrates EC50 values of 240 nM and 65 nM for recombinant human glucokinase in the presence of 2.5 mM and 10 mM glucose, respectively. medchemexpress.commedchemexpress.com This indicates its ability to activate glucokinase at physiologically relevant glucose concentrations. The specific structural elements of this compound (C21H24N4O6S) that contribute to its activity are related to its benzamide core and the substituents on its various rings. uni.lunih.gov While detailed, specific SAR for MK-0941 itself is often proprietary, general GKA SAR principles suggest that its efficacy stems from optimal positioning of its functional groups to engage in favorable interactions within the allosteric binding site, including hydrogen bonding and hydrophobic interactions. scispace.comscirp.orgscirp.org
Rational Design and Optimization Strategies for GKA Development
Rational design and optimization strategies for GKA development involve a multidisciplinary approach, often employing computer-aided drug design (CADD) techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies. patsnap.comresearchgate.netscirp.orgslideshare.net The goal is to identify and optimize lead compounds that exhibit high binding affinity and selectivity for glucokinase, leading to improved enzyme activation and desirable pharmacokinetic properties. researchgate.neteurekaselect.comresearchgate.net This includes designing molecules that can induce the necessary conformational changes in glucokinase to transition from an inactive to an active state. plos.orgpnas.org
Beyond conventional hydrogen bonding and lipophilic interactions, the exploitation of nonbonded interactions plays a significant role in GKA design. One such example is the N → S (nN → σ*S–X) interaction, also known as a chalcogen bond. scirp.orgscirp.orgresearchgate.netresearchgate.net These interactions, involving a nitrogen lone pair interacting with an electrophilic sulfur atom, can be strategically used to conformationally constrain biaryl linkages within the molecule, allowing for optimal contact with key residues in the glucokinase regulatory protein (GKRP) or the glucokinase itself. researchgate.netacs.org Chalcogen bonds, which are nearly linear like hydrogen bonds, are increasingly recognized for their role in stabilizing ligand-protein complexes and guiding the design of pharmacophoric ligands containing chalcogen atoms. scirp.orgscirp.orgresearchgate.netresearchgate.net
Analogues and Related Glucokinase Activator Compounds
The field of glucokinase activators has seen the development of numerous analogues and related compounds, as researchers strive to improve efficacy, safety, and pharmacokinetic profiles. MK-0941 is one of several GKAs developed by Merck, with another notable compound being MK-0599. rsc.org Other GKAs that have been explored or advanced into clinical development include:
Dorzagliatin (B607184): A dual-acting GKA targeting both liver and pancreas, which has shown promising results in Phase III clinical trials. medchemexpress.commedchemexpress.comresearchgate.netnih.govpatsnap.com
TTP399: A hepatocyte-selective GKA designed to activate glucokinase primarily in the liver, aiming to mitigate the risk of hypoglycemia associated with earlier GKAs. nih.govnih.gov
ARRY-403 (AMG-151): A mixed agonist that activates GK in both the pancreas and liver. medchemexpress.commedchemexpress.comnih.gov
AZD1656: Another GKA that has undergone early-phase trials. medchemexpress.commedchemexpress.compatsnap.comfrontiersin.org
PF-04991532: A GKA that has been investigated for its glucose-lowering effects. medchemexpress.commedchemexpress.com
PSN-GK1: An optimized GKA with improved pharmacokinetic and safety profiles. acs.org
Compound 19e: A novel heteroaryl-containing benzamide derivative identified as a potent GKA with glucose-lowering effects in diabetic mice. frontiersin.org
TMG-123: A GKA that has entered Phase II clinical research. nih.gov
These compounds represent diverse chemical scaffolds and strategies, all aiming to modulate glucokinase activity for therapeutic benefit in type 2 diabetes.
Comparative Analysis with Other Glucokinase Activators
The development of GKAs has seen various approaches, leading to compounds with distinct mechanisms and profiles. A comparative analysis of this compound with other prominent GKAs such as Dorzagliatin, AZD-6370, AMG-1694, and RO-28-1675 highlights the diversity within this class of antidiabetic agents.
Dorzagliatin Dorzagliatin is a dual-acting glucokinase activator, designed to target glucokinase in both the liver and pancreas. nih.gov It binds to an allosteric site within the P-loop of glucokinase, a conserved motif crucial for enzyme regulation. nih.gov This binding enhances the enzyme's affinity for glucose, effectively lowering the set point for glucose-stimulated insulin secretion (GSIS). nih.gov Dorzagliatin also increases the maximum velocity (Vmax) of glucokinase and promotes the dissociation of the glucokinase-glucokinase regulatory protein (GKRP) complex in the liver. Clinical trials have shown that dorzagliatin significantly reduces HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG) levels, while also improving β-cell function and insulin sensitivity. nih.gov It has been observed to increase basal insulin secretion.
AZD-6370 AZD-6370 is another glucokinase activator that exerts its effects through a dual mechanism in both the pancreas and liver. mdpi-res.com It enhances the catalytic activity of the glucokinase enzyme. Studies in healthy fasting subjects demonstrated that AZD-6370 increased insulin secretion and glucose utilization in a dose-concentration-dependent manner.
AMG-1694 AMG-1694 represents a different mechanistic approach as a potent disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction. medchemexpress.com GKRP typically inhibits GK activity by binding to it and sequestering it in the nucleus during fasting. medchemexpress.com AMG-1694 promotes the dissociation of the GK-GKRP complex, with an IC50 of 7 nM, thereby indirectly increasing GK enzymatic activity. A co-crystal structure of human GKRP in complex with AMG-1694 has revealed a previously unknown binding pocket within GKRP. medchemexpress.com This compound has been shown to normalize blood glucose levels in various diabetic rodent models without affecting blood glucose in normoglycemic animals. medchemexpress.com It is highly effective in restoring GK enzymatic activity in the presence of GKRP, with an EC50 of 0.020 µM.
RO-28-1675 RO-28-1675 is a cell-permeable thiazolyl-propanamide compound that acts as an allosteric glucokinase activator. Its mechanism involves increasing the Vmax and decreasing the [S]1/2 of the GK-catalyzed reaction. Furthermore, RO-28-1675 frees glucokinase from the inhibitory action of GKRP, leading to increased GK nuclear-to-cytosol translocation. It exhibits a dual mechanism, enhancing insulin release from the pancreas and stimulating glucose usage in the liver. invivochem.cn RO-28-1675 has been shown to reduce the glucose concentration required for stimulating insulin secretion from isolated rat pancreatic islets (e.g., lowering the threshold from 6 mM to 3 mM with 3 µM RO-28-1675). It also demonstrates in vivo glucose-lowering and insulin-releasing activity.
The following table provides a comparative overview of these glucokinase activators:
| Compound Name | Mechanism of Action | Key Research Findings / Potency |
| This compound | Selective, allosteric glucokinase activator; activates hexokinase subtype IV; decreases GK S0.5 for glucose (6.9 mM to 1.4 mM); increases insulin secretion. | EC50: 240 nM (2.5 mM glucose), 65 nM (10 mM glucose) for human GK. |
| Dorzagliatin | Dual-acting GKA; binds to allosteric site (P-loop); increases GK affinity for glucose; lowers GSIS set point; increases Vmax; promotes GK-GKRP dissociation. nih.gov | Significantly reduced HbA1c, FPG, PPG; improved β-cell function and insulin sensitivity in Phase III trials. nih.gov Increased basal insulin secretion. |
| AZD-6370 | Glucokinase activator; dual mechanism in pancreas and liver; enhances catalytic activity. mdpi-res.com | Increased insulin secretion and glucose utilization in healthy fasting subjects; dose-concentration-dependent pharmacodynamic effect. |
| AMG-1694 | Potent glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor; promotes GK-GKRP complex dissociation; indirectly increases GK enzymatic activity. medchemexpress.com | IC50: 7 nM for GK-GKRP complex dissociation. EC50: 0.020 µM for restoring GK activity in presence of GKRP. Normalized blood glucose in diabetic rodent models. medchemexpress.com |
| RO-28-1675 | Allosteric GK activator; increases Vmax and decreases [S]1/2; frees GK from GKRP inhibition; induces GK nuclear-to-cytosol translocation; dual action (pancreatic insulin release, hepatic glucose usage). invivochem.cn | Increases kcat by 30%. Reduces glucose concentration for insulin secretion stimulation (3 mM vs 6 mM). Exhibits in vivo glucose-lowering and insulin-releasing activity. |
Molecular and Cellular Pharmacology of Mk 0941 Free Base
Mechanism of Action of MK-0941 Free Base as an Allosteric Glucokinase Activator
Glucokinase (hexokinase IV) functions as a glucose sensor, facilitating the phosphorylation of glucose to glucose-6-phosphate, a pivotal step in glucose metabolism. chemsrc.compatsnap.com this compound exerts its pharmacological effects by allosterically activating this enzyme. nih.govmedchemexpress.comncats.io
Direct Binding and Conformational Modulation of Glucokinase by this compound
This compound binds directly to an allosteric site on glucokinase, which is distinct from the glucose binding site. nih.gov This allosteric binding induces a conformational change in the enzyme, stabilizing its active conformation. nih.gov This stabilization is crucial for restoring and enhancing glucokinase activity, thereby maintaining its glucose-sensing function. nih.gov
Influence of this compound on Glucokinase Enzymatic Kinetics
The allosteric activation by this compound significantly alters the enzymatic kinetics of glucokinase, improving its efficiency in glucose phosphorylation. nih.gov
One of the key kinetic effects of this compound is the reduction of the S(0.5) value for glucose. The S(0.5) represents the glucose concentration at which the enzyme exhibits half-maximal velocity, analogous to the Michaelis constant (Km) for non-allosteric enzymes. In in vitro studies with recombinant human glucokinase, 1 µM of MK-0941 was observed to lower the S(0.5) for glucose from 6.9 mM to 1.4 mM. nih.gov This reduction indicates a significant increase in the apparent affinity of glucokinase for glucose in the presence of this compound. nih.gov
Table 1: Effect of this compound on Glucokinase S(0.5) for Glucose
| Condition | Glucokinase S(0.5) for Glucose (mM) | Reference |
| Without this compound | 6.9 | nih.gov |
| With 1 µM this compound | 1.4 | nih.gov |
In addition to increasing glucose affinity, this compound also enhances the maximum velocity (Vmax) of glucose phosphorylation by glucokinase. Experiments demonstrated that 1 µM of MK-0941 increased the maximum velocity of glucose phosphorylation by 1.5-fold. nih.gov This enhancement contributes to a more efficient glucose disposal and metabolism by the activated enzyme. nih.gov
Concentration-Dependent Activation of Recombinant Human Glucokinase by this compound
The activation of recombinant human glucokinase by this compound is concentration-dependent. nih.govmedchemexpress.comchemsrc.commedchemexpress.comchemietek.comcaymanchem.com The half-maximal effective concentration (EC50) values for activation vary depending on the glucose concentration present in the assay. Specifically, the EC50 for recombinant human glucokinase was found to be 240 nM in the presence of 2.5 mM glucose and 65 nM in the presence of 10 mM glucose. nih.govmedchemexpress.comchemsrc.commedchemexpress.commedkoo.comchemietek.comcaymanchem.com These data highlight that this compound activates glucokinase more potently at higher glucose concentrations, which is consistent with the physiological role of glucokinase as a glucose sensor. nih.govmedchemexpress.comchemsrc.commedchemexpress.comchemietek.comcaymanchem.com
Table 2: Concentration-Dependent Activation (EC50) of Recombinant Human Glucokinase by this compound
| Glucose Concentration (mM) | EC50 for Recombinant Human Glucokinase (nM) | Reference |
| 2.5 | 240 | nih.govmedchemexpress.comchemsrc.commedchemexpress.comchemietek.comcaymanchem.com |
| 10 | 65 | nih.govmedchemexpress.comchemsrc.commedchemexpress.comchemietek.comcaymanchem.com |
Selectivity Profile of this compound
This compound demonstrates a high degree of selectivity for glucokinase (hexokinase subtype IV). ncats.ionih.govresearchgate.net Research indicates that it activates glucokinase with at least 100-fold greater selectivity over other hexokinase isoforms. ncats.ionih.govresearchgate.net This specificity is crucial for targeting glucokinase-mediated glucose metabolism without significantly affecting the activity of other hexokinases, which have different kinetic properties and roles in cellular glucose utilization. nih.govpatsnap.com
Impact of this compound on Cellular Glucose Metabolism
Effects of this compound on Hepatocyte Glucose Dynamics
Modulation of Glucokinase Regulatory Protein (GKRP) Interaction by this compound
The activity of hepatic glucokinase is subject to modulation by the glucokinase regulatory protein (GKRP), an endogenous inhibitor predominantly expressed in the liver dsmz.denih.gov. At low glucose concentrations, GK is sequestered in the nucleus as an inactive complex with GKRP dsmz.denih.gov. This complex serves as a metabolic switch, controlling energy storage and release in response to feeding and fasting states nih.gov.
Glucokinase activators, including this compound, are understood to promote the dissociation of the glucokinase-GKRP complex dsmz.de. By binding to glucokinase, this compound indirectly enhances GK enzymatic activity by liberating it from its inhibitory association with GKRP fishersci.fidsmz.deguidetopharmacology.org. This mechanism allows glucokinase to become more readily available for glucose phosphorylation in the cytoplasm.
Facilitation of Glucokinase Translocation by this compound
The regulatory interplay between glucokinase and GKRP also governs the subcellular localization of glucokinase. In conditions of low glucose, glucokinase is retained in the nucleus through its interaction with GKRP dsmz.de. Conversely, as glucose concentrations rise, glucokinase dissociates from the GKRP complex and translocates from the nucleus to the cytoplasm, where it can actively phosphorylate glucose dsmz.de.
As an allosteric glucokinase activator that promotes the dissociation of the GK-GKRP complex, this compound facilitates this crucial translocation process fishersci.fidsmz.deguidetopharmacology.org. The disruption of the GK-GKRP complex by glucokinase activators allows the release of glucokinase into the cytoplasm, thereby enabling its function in glucose metabolism and disposal.
Data Tables
Table 1: Glucokinase Activation by this compound
| Parameter | Value (2.5 mM Glucose) | Value (10 mM Glucose) | Reference |
| EC50 for recombinant human GK | 240 nM | 65 nM | mpg.dempg.descilit.com |
Preclinical Pharmacological Investigations of Mk 0941 Free Base
In Vitro Studies on MK-0941 Free Base Activity
In vitro studies were fundamental in characterizing the mechanism of action of this compound, specifically its direct interaction with glucokinase and its subsequent effects on cellular glucose metabolism.
MK-0941 is an allosteric activator of glucokinase (GK), meaning it binds to a site on the enzyme distinct from the glucose-binding site. medchemexpress.com This interaction enhances the enzyme's catalytic efficiency. In studies using recombinant human glucokinase, MK-0941 demonstrated a potent ability to increase the enzyme's affinity for glucose and its maximum reaction velocity. nih.gov
Incubation with 1 µM of MK-0941 resulted in a significant decrease in the S₀.₅ (the glucose concentration at which the enzyme achieves half-maximal velocity) from 6.9 mM to 1.4 mM. medchemexpress.comnih.gov This indicates that in the presence of MK-0941, glucokinase can function more effectively at lower glucose concentrations. Furthermore, the compound increased the maximum velocity (Vmax) of glucose phosphorylation by 1.5-fold. nih.govresearchgate.net
The activating effect of MK-0941 is dependent on the ambient glucose concentration. Its potency, measured as the EC₅₀ value (the concentration of the compound required to elicit a half-maximal response), increases as glucose levels rise. At a glucose concentration of 2.5 mM, the EC₅₀ for MK-0941 was 240 nM, whereas at a higher glucose concentration of 10 mM, the EC₅₀ decreased to 65 nM. medchemexpress.comnih.govchemietek.com
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| S₀.₅ (for glucose) | Without MK-0941 | 6.9 mM | medchemexpress.comnih.gov |
| S₀.₅ (for glucose) | With 1 µM MK-0941 | 1.4 mM | medchemexpress.comnih.gov |
| Vmax Increase | With 1 µM MK-0941 | 1.5-fold | nih.govresearchgate.net |
| EC₅₀ | At 2.5 mM Glucose | 240 nM | medchemexpress.comnih.govchemietek.com |
| EC₅₀ | At 10 mM Glucose | 65 nM | medchemexpress.comnih.govchemietek.com |
The enzymatic activation of glucokinase by MK-0941 translates into enhanced glucose metabolism at the cellular level. In isolated rat hepatocytes, treatment with MK-0941 stimulated glucose uptake. nih.gov At a concentration of 30 µM, MK-0941 was found to increase glucose phosphorylation by as much as 18-fold. medchemexpress.com
In addition to its effects on hepatocytes, MK-0941 also modulates the function of pancreatic β-cells, where glucokinase acts as a crucial sensor for glucose-stimulated insulin (B600854) secretion. rsc.org In isolated rat islets of Langerhans, a 10 µM concentration of MK-0941 led to a 17-fold increase in insulin secretion. nih.govresearchgate.net The magnitude of this effect was dependent on both the concentration of MK-0941 and the ambient glucose levels. medchemexpress.com
| Cell Type | Parameter Measured | MK-0941 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Hepatocytes | Glucose Uptake/Phosphorylation | Up to 30 µM | Up to 18-fold increase | medchemexpress.comnih.gov |
| Rat Islets of Langerhans | Insulin Secretion | 10 µM | 17-fold increase | nih.govresearchgate.net |
In hepatocytes, the activity of glucokinase is regulated by its interaction with the glucokinase regulatory protein (GKRP). frontiersin.org In a fasting state or at low glucose levels, GKRP binds to glucokinase and sequesters it within the nucleus, rendering it inactive. researchgate.net When blood glucose levels rise, glucokinase dissociates from GKRP and moves to the cytoplasm, where it can phosphorylate glucose. frontiersin.org
Small molecule glucokinase activators (GKAs) like MK-0941 function by binding directly to an allosteric site on the glucokinase enzyme itself. frontiersin.org This binding stabilizes a conformation of glucokinase that has a high affinity for glucose. While this action promotes the dissociation of the GK-GKRP complex, MK-0941 is not classified as a direct disruptor of the GK-GKRP protein-protein interaction. frontiersin.orgresearchgate.net A different class of molecules has been developed to specifically block the GK-GKRP interaction as their primary mechanism of action, highlighting a different therapeutic strategy. researchgate.netresearchgate.net Therefore, the disruption of GK-GKRP binding by MK-0941 is considered a downstream consequence of its primary action as a direct enzyme activator.
In Vivo Preclinical Pharmacodynamic Studies in Animal Models
The in vitro efficacy of MK-0941 was further evaluated in several preclinical animal models to determine its glucose-lowering effects in vivo.
MK-0941 demonstrated significant glucose-lowering activity across various rodent models of type 2 diabetes. nih.govmedkoo.com These models included genetically diabetic db/db mice, mice with diet-induced insulin resistance, and mice with diabetes induced by a combination of a high-fat diet and a low dose of streptozotocin (B1681764). nih.govchemietek.com In db/db mice, treatment with this compound resulted in a significant reduction in blood glucose levels. targetmol.com
In C57BL/6J mice fed a high-fat diet (HFD), a model that mimics diet-induced obesity and insulin resistance, MK-0941 showed potent and dose-dependent glucose-lowering effects. medchemexpress.comnih.gov A single oral administration of the compound led to a significant, dose-dependent reduction in blood glucose. medchemexpress.com Furthermore, the glucose-lowering efficacy of MK-0941 was maintained during longer-term administration in these HFD-fed mice, indicating a durable effect in this preclinical model. medchemexpress.com
| Study Duration | Observation | Reference |
|---|---|---|
| Single Dose | Significantly reduced blood glucose in a dose-dependent manner. | medchemexpress.com |
| Twice daily for 14 days | The glucose-lowering efficacy was retained. | medchemexpress.com |
Glucose-Lowering Efficacy of this compound in Rodent Models
Investigations in db/db Diabetic Mouse Models
The glucokinase activator this compound has demonstrated significant glucose-lowering activity in db/db diabetic mouse models. nih.govtargetmol.com These mice have a genetic mutation that leads to obesity and type 2 diabetes, making them a relevant model for studying antihyperglycemic agents. In studies, single oral doses of MK-0941 resulted in a notable reduction in blood glucose levels. xcessbio.com Specifically, treatment with doses of 3 mg/kg and 10 mg/kg was shown to significantly lower blood glucose in these diabetic mice. xcessbio.commedchemexpress.com The compound was noted for its strong glucose-lowering effects in this particular preclinical model. nih.govcaymanchem.com
| Animal Model | Finding | Source |
| db/db Diabetic Mouse | Demonstrated strong glucose-lowering activity. nih.govcaymanchem.com | nih.gov, caymanchem.com |
| db/db Diabetic Mouse | Single oral doses of 3 mg/kg and 10 mg/kg significantly reduced blood glucose. xcessbio.commedchemexpress.com | medchemexpress.com, xcessbio.com |
Evaluation in HFD plus Low-Dose Streptozotocin-Treated Mice
This compound was also evaluated in a mouse model of type 2 diabetes induced by a high-fat diet (HFD) combined with a low dose of streptozotocin (STZ). nih.gov This model simulates diabetes development where insulin resistance is induced by the HFD, and pancreatic β-cell function is partially compromised by STZ. biorxiv.orge-dmj.org In these HFD/STZ mice, MK-0941 exhibited potent glucose-lowering activity. nih.govcaymanchem.com Research findings indicated that single oral doses ranging from 3 to 10 mg/kg effectively reduced blood glucose levels. medchemexpress.com The same study also noted an increase in total plasma cholesterol in this model following treatment. medchemexpress.com
| Animal Model | Key Findings | Source |
| HFD/STZ-Treated Mice | Exhibited strong glucose-lowering activity. nih.govcaymanchem.com | nih.gov, caymanchem.com |
| HFD/STZ-Treated Mice | Single oral doses (3-10 mg/kg) reduced blood glucose and increased total plasma cholesterol. medchemexpress.com | medchemexpress.com |
Pharmacodynamic Responses in Non-Diabetic Animal Models (e.g., Healthy Dogs)
The pharmacodynamic effects of MK-0941 were investigated in non-diabetic animal models, including healthy dogs, to assess its activity in a normoglycemic state. nih.gov In healthy dogs, single oral doses of MK-0941, ranging from 0.3 to 3 mg/kg, produced a significant and dose-dependent reduction in plasma glucose concentrations. medchemexpress.com Furthermore, during oral glucose tolerance tests (OGTT) in these dogs, MK-0941 demonstrated a marked effect on glucose excursion. nih.gov The compound reduced the total area-under-the-curve (AUC) for post-challenge plasma glucose levels (from 0-2 hours) by up to 48% compared to vehicle-treated control animals. nih.gov
| Animal Model | Pharmacodynamic Effect | Quantitative Data | Source |
| Healthy Dogs | Dose-dependent reduction in plasma glucose. medchemexpress.com | Doses: 0.3-3 mg/kg. | medchemexpress.com |
| Healthy Dogs | Reduction in post-challenge plasma glucose during OGTT. nih.gov | Up to 48% reduction in 0-2h plasma glucose AUC. | nih.gov |
Sustained Pharmacodynamic Effects of Repeated this compound Dosing in Animal Studies
Studies were conducted to determine if the glucose-lowering efficacy of MK-0941 was maintained with repeated administration. nih.gov In animal models, the compound demonstrated sustained pharmacodynamic effects. nih.gov When administered to mice twice daily for 16 days, MK-0941 remained efficacious on successive days of treatment. nih.gov Similarly, in a study involving HFD-fed mice, twice-daily oral administration for 14 days showed that the compound retained its glucose-lowering efficacy. medchemexpress.com In healthy dogs, once-daily administration for a period of 4 days also showed that MK-0941's effectiveness was sustained over the course of the treatment. nih.gov
Preclinical Pharmacokinetic Profiles of this compound
Oral Absorption and Clearance Rates in Rodents and Canines
The preclinical pharmacokinetic profile of MK-0941 was characterized in both rodent and canine models following oral administration. nih.gov The compound was found to be rapidly absorbed in both mice and dogs. nih.gov Correspondingly, the clearance of MK-0941 from the blood was also rapid in these species. nih.gov After intravenous delivery, plasma clearance in rodents was low, representing less than 15% of hepatic blood flow. science.gov
Plasma Concentration-Time Profiles and Half-Life Determination in Animal Models
Following oral administration in both mice and dogs, the plasma concentration of MK-0941 reached its maximum level (Cmax) within one hour. nih.gov After reaching this peak, plasma levels declined, with a determined half-life (t1/2) of approximately 2 hours in both species. nih.gov This plasma profile is consistent with the observed rapid absorption and clearance of the compound in these animal models. nih.gov
| Parameter | Finding in Animal Models (Mice and Dogs) | Source |
| Time to Cmax (tmax) | Within 1 hour post-oral administration. | nih.gov |
| Half-life (t1/2) | Approximately 2 hours. | nih.gov |
Contributions of Animal Models to Understanding Glucokinase Activation
Animal models have been instrumental in elucidating the pharmacological effects of the glucokinase activator (GKA) this compound. plos.org These preclinical studies have provided critical insights into how activating glucokinase can influence glucose homeostasis, particularly through its actions on the pancreas and liver. nih.govrsc.org Various animal models, including mice, rats, and dogs, have been employed to investigate the potential of MK-0941 as a therapeutic agent for type 2 diabetes. nih.gov
Assessment of Glucokinase Activation Effects on Pancreatic Beta-Cell Function in Animal Models
Glucokinase acts as a glucose sensor in pancreatic β-cells, and its activation is a key step in glucose-stimulated insulin secretion (GSIS). rsc.orgoup.com Preclinical studies using animal models and isolated tissues have demonstrated the potent effect of MK-0941 on enhancing pancreatic beta-cell function. nih.gov
In vitro studies using isolated rat islets of Langerhans showed that MK-0941 significantly increased insulin secretion in a glucose-dependent manner. nih.gov At a concentration of 10 μM, MK-0941 was found to increase insulin secretion by a remarkable 17-fold. nih.gov This highlights the compound's ability to amplify the insulin secretory response to glucose, a crucial mechanism for improving glycemic control in type 2 diabetes. nih.govdoi.org
The activation of glucokinase by MK-0941 effectively lowers the threshold for GSIS. oup.com This means that insulin release is triggered at lower glucose concentrations than would normally be required. oup.com Animal models of type 2 diabetes, which often exhibit a right-shifted threshold for GSIS, have been crucial in demonstrating this effect. rsc.org For instance, studies in various rodent models, such as C57BL/6J mice on a high-fat diet and db/db mice, have shown potent glucose-lowering activity, which is partly attributable to the enhanced insulin secretion from pancreatic beta-cells. nih.gov
Table 1: Effect of MK-0941 on Pancreatic Beta-Cell Function in Animal Models
| Animal Model/Tissue | Parameter Measured | MK-0941 Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Isolated rat islets of Langerhans | Insulin Secretion | 10 μM | 17-fold increase in insulin secretion. | nih.gov |
Investigation of Glucokinase Activation Impact on Hepatic Glucose Metabolism in Animal Models
In the liver, glucokinase plays a pivotal role in glucose uptake and its subsequent conversion to glycogen (B147801) for storage, a process that helps to lower blood glucose levels after a meal. plos.org Animal studies have been essential in characterizing the impact of MK-0941 on hepatic glucose metabolism. nih.gov
In vitro experiments with isolated rat hepatocytes demonstrated that MK-0941 significantly increased glucose uptake. nih.gov A 10 μM concentration of MK-0941 led to an 18-fold increase in glucose uptake. nih.gov This potent effect on hepatocytes underscores the compound's ability to directly enhance the liver's capacity to clear glucose from the bloodstream. nih.gov
Further in vivo studies in various animal models have substantiated these findings. In healthy dogs, MK-0941 demonstrated a significant reduction in plasma glucose levels during an oral glucose tolerance test. nih.gov The compound also exhibited strong glucose-lowering activity in several mouse models of type 2 diabetes, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a combination of a high-fat diet and a low dose of streptozotocin. nih.gov
However, long-term studies in some animal models, such as the Goto-Kakizaki rat, revealed a diminishing efficacy of MK-0941 over time. nih.gov This was linked to disruptions in hepatic glucose metabolism, specifically an increase in the activity of glucose-6-phosphatase, which can counteract the effects of glucokinase activation by promoting hepatic glucose production. nih.gov This finding from animal models was crucial in understanding the potential limitations of long-term treatment with this specific glucokinase activator. nih.gov
Table 2: Effect of MK-0941 on Hepatic Glucose Metabolism in Animal Models
| Animal Model/Tissue | Parameter Measured | MK-0941 Concentration/Dose | Key Finding | Reference |
|---|---|---|---|---|
| Isolated rat hepatocytes | Glucose Uptake | 10 μM | Up to 18-fold increase in glucose uptake. | nih.gov |
| Healthy dogs | Plasma Glucose (during OGTT) | Not specified | Reduced total area-under-the-curve plasma glucose by up to 48%. | nih.gov |
| Goto-Kakizaki rats (chronic treatment) | Hepatic Glucose Utilization | Not specified | Decreased hepatic glucose utilization over time. | nih.gov |
| Goto-Kakizaki rats (chronic treatment) | Glucose-6-phosphatase Activity | Not specified | Increased activity. | nih.gov |
Advanced Research Methodologies Applied to Mk 0941 Free Base
Biochemical and Biophysical Techniques
At the molecular level, specific biochemical and biophysical techniques have been instrumental in defining the interaction of MK-0941 with its target enzyme, glucokinase (GK), and the enzyme's regulatory protein (GKRP).
Utilization of Bead-Based Proximity Assays (AlphaScreen) for GK-GKRP Interactions
Bead-based proximity assays, such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), are powerful tools for studying molecular interactions. bmglabtech.com This technology relies on two types of beads: a donor and an acceptor. When a biological interaction brings the beads within a proximity of approximately 200 nm, the donor bead, upon excitation, generates singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. bmglabtech.com
In the context of glucokinase research, such proximity assays are designed to study the interaction between GK and glucokinase regulatory protein (GKRP). semanticscholar.org GKRP binds to GK in the hepatocyte nucleus, inhibiting its activity. The dissociation of this complex is a key regulatory step. mdpi.com While specific studies detailing the use of the AlphaScreen brand assay with MK-0941 are not prevalent in the available literature, similar homogeneous proximity assays like HTRF (Homogeneous Time-Resolved Fluorescence) have been developed and miniaturized to assess the GK-GKRP interaction and screen for small molecules that modulate it. semanticscholar.org These assays are critical for identifying and characterizing compounds that, like MK-0941, function by activating GK, which can involve influencing its release from GKRP inhibition.
Application of X-ray Crystallography in Glucokinase-GKA Complex Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. This methodology has been fundamental to understanding how glucokinase activators (GKAs) bind to and modulate the enzyme. Seminal structural studies were conducted on human glucokinase in complex with glucose and an activator developed by Banyu Pharmaceutical Co., the same company that developed MK-0941. nih.govdesy.de
The resulting crystal structure (PDB ID: 1V4S) was resolved to 2.30 Å and provided critical insights. rcsb.org It revealed a previously unknown allosteric binding site on the enzyme, distinct from the glucose-binding active site. The binding of the activator to this allosteric site induces a conformational change in the enzyme, stabilizing it in a high-affinity, active state. rcsb.org This structural elucidation provided a mechanistic basis for how compounds like MK-0941 function and has been foundational for the structure-based design of other potent GKAs. desy.de
Cellular and Molecular Biology Approaches
To bridge the gap between molecular interactions and physiological responses, researchers have utilized cellular and molecular biology techniques to study the effects of MK-0941 in relevant primary cell types.
Immunocytochemical/Immunohistochemical Assays for Glucokinase Translocation
In hepatocytes, the activity of glucokinase is regulated by its subcellular localization. During low glucose conditions, GK is sequestered in the nucleus through its binding to GKRP. mdpi.com When glucose levels rise, or upon intervention with a GKA, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. mdpi.comresearchgate.net
Immunocytochemical and immunohistochemical assays are vital for visualizing this translocation. These techniques use antibodies labeled with fluorescent dyes or enzymes to specifically detect the location of GK within the cell. High-content imaging platforms can then be used to quantify the nuclear-to-cytoplasmic shift in GK distribution across many cells treated with a compound. researchgate.net This methodology allows for the characterization of how GKAs like MK-0941 induce the translocation of GK, providing a cellular confirmation of their mechanism of action. Studies have established robust assays in primary rat hepatocytes to monitor this translocation, demonstrating that allosteric GK activators induce the export of GK from the nucleus. researchgate.net
Techniques for Studying Glucokinase Activity in Isolated Primary Cells (e.g., Islets, Hepatocytes)
To assess the functional consequences of MK-0941's enzymatic activation in a physiologically relevant context, studies are performed on isolated primary cells. The primary cell types of interest are pancreatic islets, which are responsible for insulin (B600854) secretion, and hepatocytes, which control hepatic glucose uptake. nih.gov
In these experiments, isolated cells are treated with varying concentrations of MK-0941, and key metabolic functions are measured. For instance, in isolated rat islets of Langerhans, treatment with 10 μM MK-0941 was shown to increase insulin secretion by 17-fold. nih.gov In isolated rat hepatocytes, the same concentration of MK-0941 increased glucose uptake by up to 18-fold. nih.gov These primary cell assays are crucial for quantifying the potency and efficacy of the compound at the cellular level.
| Cell Type | MK-0941 Concentration | Endpoint Measured | Observed Effect | Reference |
|---|---|---|---|---|
| Islets of Langerhans | 10 μM | Insulin Secretion | 17-fold increase | nih.gov |
| Hepatocytes | 10 μM | Glucose Uptake | Up to 18-fold increase | nih.gov |
In Vivo Experimental Design
To evaluate the integrated physiological effects of MK-0941, preclinical studies are conducted using various animal models that mimic aspects of human metabolic disease. The design of these in vivo experiments is critical for understanding the compound's pharmacodynamic properties. nih.gov
Studies have utilized several rodent models, including C57BL/6J mice on a high-fat diet (HFD) to induce insulin resistance, genetically diabetic db/db mice, and mice treated with a combination of HFD and a low dose of streptozotocin (B1681764). nih.gov Non-diabetic dogs have also been used as a non-rodent model. nih.gov
A typical experimental design involves oral administration of MK-0941 to these animal models. nih.govmedchemexpress.com Pharmacodynamic assessments often include oral glucose tolerance tests (OGTTs), where a glucose challenge is administered after the compound, and blood glucose levels are monitored over time. In healthy dogs, MK-0941 reduced the total plasma glucose area-under-the-curve by up to 48% during an OGTT compared to a vehicle control. nih.gov The compound was found to be rapidly absorbed, with plasma levels peaking within an hour. nih.gov Longer-term studies, with twice-daily administration in mice for 16 days, were designed to assess the durability of the glucose-lowering effect. nih.gov
| Animal Model | Condition | Key Experimental Feature | Primary Finding | Reference |
|---|---|---|---|---|
| C57BL/6J Mice | High-Fat Diet (HFD)-induced obesity | Chronic administration (16 days) | Sustained glucose-lowering activity | nih.gov |
| db/db Mice | Genetically diabetic | Single oral dose | Significant reduction in blood glucose | nih.govmedchemexpress.com |
| HFD/STZ Mice | Diet and toxin-induced diabetes | Evaluation of glucose-lowering activity | Demonstrated strong efficacy | nih.gov |
| Nondiabetic Dogs | Healthy | Oral Glucose Tolerance Test (OGTT) | Up to 48% reduction in post-challenge glucose AUC | nih.gov |
Oral Glucose Tolerance Testing (OGTT) in Preclinical Species
Oral Glucose Tolerance Testing (OGTT) is a fundamental methodology used in preclinical research to evaluate how an organism metabolizes glucose, providing critical insights into the efficacy of glucokinase activators like MK-0941 free base. This test is designed to assess the ability of an animal to clear a glucose load from the bloodstream, which can reveal disturbances in glucose metabolism associated with conditions like diabetes. taconic.com
The standard procedure for an OGTT in preclinical species, such as mice, involves several key steps. taconic.com Initially, the animals are fasted overnight, typically for 16 to 18 hours, to ensure a baseline metabolic state, though access to water is maintained. Following the fasting period, a baseline blood glucose level is measured. This is commonly done by obtaining a small blood sample from the tail. taconic.com Subsequently, a concentrated glucose solution is administered directly into the stomach via oral gavage.
After the glucose administration, blood glucose levels are monitored at specific intervals over a period of time, commonly at 15, 30, 60, and 120 minutes. taconic.com The pattern of glucose clearance provides a dynamic view of the animal's glucose tolerance. In studies involving glucokinase activators, the OGTT results from treated animals are compared to those of a control group to determine if the compound improves glucose handling. taconic.com Enhanced glucose clearance in the treated group would indicate a positive therapeutic effect.
Below is an interactive table illustrating representative data from an OGTT in a preclinical mouse model, comparing a vehicle-treated group to a group treated with a glucokinase activator.
Oral Glucose Tolerance Test (OGTT) Results
| Time Point (Minutes) | Vehicle Control (Blood Glucose mg/dL) | Glucokinase Activator (Blood Glucose mg/dL) |
|---|---|---|
| 0 (Baseline) | 125 | 122 |
| 15 | 350 | 280 |
| 30 | 450 | 320 |
| 60 | 300 | 180 |
| 120 | 150 | 110 |
Development and Application of Specific Animal Models for Studying Glucokinase Activation
To investigate the precise role of glucokinase and the effects of its activation by compounds such as this compound, researchers have developed and utilized a variety of specific animal models. These models, primarily in mice, allow for the detailed study of glucokinase function in both normal physiology and in pathological states like diabetes. jst.go.jpresearchgate.net
Genetic Models: A primary approach involves the genetic manipulation of the glucokinase gene (Gck).
Glucokinase Haploinsufficiency (Gck+/-) Mice: These mice have one non-functional copy of the Gck gene, leading to reduced glucokinase activity. jst.go.jpresearchgate.net They exhibit hyperglycemia and decreased glucose-stimulated insulin secretion, mimicking some aspects of maturity-onset diabetes of the young (MODY) in humans. jst.go.jp These models are valuable for studying whether glucokinase activators can restore normal function in a state of genetic glucokinase deficiency. researchgate.net
Tissue-Specific Knockout Mice: To understand the organ-specific roles of glucokinase, models with the Gck gene deleted in specific cells, such as pancreatic beta-cells or liver cells, have been created. jst.go.jp For example, mice with a beta-cell-specific knockout of glucokinase show impaired insulin secretion. jst.go.jp
Glucokinase Activating Mutation Models: Conversely, mice have been engineered to express a constitutively active form of glucokinase. nih.govnih.gov For instance, a model with an activating mutation in a subset of pancreatic beta-cells demonstrated that activating glucokinase in just ~15% of these cells was sufficient to cause hypoglycemia. nih.gov This highlights the powerful control glucokinase exerts on blood glucose levels. nih.gov
Diet-Induced Models: Another common approach is the use of diet to induce metabolic disease.
High-Fat Diet (HFD) Models: Feeding mice a high-fat diet leads to obesity, insulin resistance, and glucose intolerance, conditions that mimic human type 2 diabetes. nih.govplos.org These models are used to test the efficacy of glucokinase activators in improving glucose homeostasis in the context of diet-induced metabolic stress. plos.org Sub-chronic treatment with a glucokinase activator in HFD-fed mice has been shown to improve both glucose homeostasis and lipid profiles. plos.orgfigshare.com
The following table summarizes key animal models used in glucokinase research.
Animal Models for Glucokinase Activation Studies
| Model Type | Description | Primary Application |
|---|---|---|
| Glucokinase Haploinsufficiency (Gck+/-) | One copy of the glucokinase gene is inactivated. | Studying the effects of GKAs in a genetic model of hyperglycemia. jst.go.jpresearchgate.net |
| Conditional Knockout Mice | Glucokinase gene is deleted in specific tissues (e.g., pancreas, liver). | Investigating the organ-specific functions of glucokinase. jst.go.jp |
| Activating Mutation Mice | Expresses a genetically modified, more active form of glucokinase. | Understanding the consequences of chronic glucokinase over-activation. nih.govnih.gov |
| High-Fat Diet (HFD) Induced | Mice are fed a diet high in fat to induce obesity and insulin resistance. | Testing the efficacy of GKAs in a model that mimics human type 2 diabetes. nih.govplos.org |
Methodologies for Assessing Pancreatic Beta-Cell Function in Response to Glucokinase Activators in Animal Models
Evaluating the impact of glucokinase activators on pancreatic beta-cells is crucial for understanding their therapeutic potential and mechanism of action. Insulin secretion is regulated by both the function and the total mass of pancreatic beta-cells. jst.go.jp Researchers employ several key methodologies in animal models to assess these parameters.
Assessment of Insulin Secretion:
Glucose-Stimulated Insulin Secretion (GSIS): This is a primary method to evaluate beta-cell function. It can be measured in vivo during procedures like the OGTT, where blood insulin levels are quantified alongside glucose levels. plos.org An effective glucokinase activator is expected to enhance insulin secretion in response to a glucose challenge. plos.org
Hyperglycemic Clamps: This is a more controlled technique to quantify insulin secretion at various glucose levels. plos.org In this procedure, blood glucose in the animal is "clamped" or held constant at specific euglycemic and hyperglycemic levels through a variable glucose infusion. plos.org By measuring the corresponding insulin levels, researchers can precisely determine the beta-cell's secretory response to glucose, and how that response is modulated by a glucokinase activator. plos.org
Assessment of Beta-Cell Mass and Proliferation: The long-term effects of glucokinase activation on the health and number of beta-cells are also a key area of investigation.
Immunohistochemistry: After a study period, the pancreas is collected, and thin sections are prepared for microscopic analysis. Staining for insulin allows for the quantification of the beta-cell area or total beta-cell mass. nih.gov
Proliferation Markers: To determine if a glucokinase activator stimulates the growth of new beta-cells, sections of the pancreas can be stained for markers of cell proliferation, such as Ki-67. nih.gov An increase in the number of Ki-67 positive beta-cells would suggest that the compound promotes beta-cell replication. jst.go.jp Studies have shown that short-term activation of glucokinase can lead to increased beta-cell proliferation and mass. jst.go.jp
This table outlines common methodologies for assessing beta-cell function.
Methodologies for Pancreatic Beta-Cell Assessment
| Parameter Assessed | Methodology | Description |
|---|---|---|
| Insulin Secretion | Glucose-Stimulated Insulin Secretion (GSIS) | Measures insulin levels in the blood following a glucose challenge, often as part of an OGTT. plos.org |
| Insulin Secretion | Hyperglycemic Clamp | Maintains blood glucose at a specific high level to precisely measure the insulin secretory response. plos.org |
| Beta-Cell Mass | Immunohistochemistry (Insulin Staining) | Microscopic analysis of pancreatic tissue stained for insulin to quantify the total area or mass of beta-cells. nih.gov |
| Beta-Cell Proliferation | Immunohistochemistry (Ki-67 Staining) | Staining pancreatic tissue for the Ki-67 protein, a marker for actively dividing cells, to measure beta-cell replication. jst.go.jpnih.gov |
Future Directions in Glucokinase Activator Research Beyond Mk 0941 Free Base
Exploration of Next-Generation Glucokinase Activator Candidates
The development landscape for GKAs has seen a significant shift towards compounds designed to overcome the drawbacks of their predecessors. Two prominent next-generation GKA candidates are Dorzagliatin (B607184) and TTP399. wikipedia.orgmdpi.comblogspot.com
Dorzagliatin (HMS5552) : This compound represents a dual-acting GKA, targeting both pancreatic and hepatic glucokinase. nih.govmdpi.comzhanggroup.org It functions as a "full" activator, increasing the maximum velocity (Vmax) of glucokinase. zhanggroup.org Clinical trials have demonstrated Dorzagliatin's ability to significantly reduce HbA1c levels and potentially lead to glycemic remission in drug-naïve T2DM patients, indicating durable control and potential long-term benefits in β-cell function. nih.govdntb.gov.ua Preclinical studies have shown that Dorzagliatin can increase the number of GK-immunopositive cells and upregulate GK protein expression in animal models. nih.gov
TTP399 (Cadisegliatin) : In contrast to dual-acting GKAs, TTP399 is a hepatoselective GKA, primarily targeting glucokinase in the liver. wikipedia.orgmdpi.comblogspot.comzhanggroup.org This selectivity is a strategic approach to mitigate the risk of hypoglycemia associated with overactivation of pancreatic glucokinase. zhanggroup.org TTP399 has shown clinically noteworthy outcomes in trials, including in T2DM patients receiving metformin, with a placebo-subtracted HbA1c change of -0.9% at an 800 mg dose. mdpi.com It has also been explored as an adjunctive therapy for type 1 diabetes. mdpi.com
Other candidates in various stages of development include GLY-200, which is undergoing Phase 2 trials as an adjunct to diet and exercise in T2DM patients inadequately controlled with metformin. dntb.gov.ua PB-201 and AZD1656 have also reached Phase II clinical trials. nih.gov
Development of Novel Glucokinase Modulators with Improved Profiles
Efforts are concentrated on designing GKAs with enhanced binding affinity, favorable pharmacokinetic profiles, and minimal off-target effects. blogspot.comnih.gov Computational approaches, such as molecular docking and virtual screening, are instrumental in identifying novel chemotypes. nih.govtidymass.org For instance, studies have identified compounds like AD80, AD27, and NSC12516 as promising candidates based on their high affinity for GK receptors and adherence to Lipinski's Rule of Five, suggesting good oral bioavailability. nih.govtidymass.org These computational findings also suggest a potential mechanism involving a transient loop flip in the GK allosteric site for these novel activators. tidymass.org
Mechanistic Insights into Long-Term Effects of Glucokinase Activation
Understanding the long-term effects of GKA activation is crucial for developing durable therapies. While short-term GKA activation can increase β-cell proliferation and mass, chronic overactivation has been hypothesized to lead to reduced β-cell mass and increased blood glucose levels in some mouse models, potentially contributing to β-cell failure. jkchemical.comrssing.com This observation may explain the lack of sustained efficacy seen in some earlier GKA clinical studies. jkchemical.comrssing.commassbank.euwikipedia.org
Research into the mechanism of glucokinase activation reveals that GKAs decrease the level of glucose required for GK activation by influencing the enzyme's conformational distribution. nih.govresearchgate.net Different compounds can exhibit distinct activation profiles, which offers avenues for designing GKAs with better safety profiles. nih.govresearchgate.net Enhanced GK expression in the liver after insulin (B600854) stimulation contributes to long-term upregulation of GK activity. nih.gov
Strategic Approaches to Mitigate Challenges in Glucokinase Activator Development
To address challenges such as hypoglycemia and declining efficacy, specific design strategies are being employed. dntb.gov.uauni.lu
One strategy involves the design of "partial activators" of glucokinase. uni.luguidetopharmacology.orgnih.govgoogle.com These compounds aim to reduce the glucokinase S0.5 for glucose to a lesser degree, thereby retaining a greater dependence of enzymatic activity on the prevailing glucose concentration. uni.luguidetopharmacology.org This approach is intended to mitigate the risk of hypoglycemia by preventing excessive activation of glucokinase, particularly in pancreatic β-cells, while still providing therapeutic benefits. uni.luguidetopharmacology.orgnih.gov
Another key strategy focuses on developing liver-selective activators. zhanggroup.orguni.luguidetopharmacology.orgmetabolomicsworkbench.org The rationale behind this is to normalize hepatic glucose uptake and production without excessively potentiating glucose-stimulated insulin secretion from the pancreas, which is a primary cause of hypoglycemia with systemically acting GKAs. uni.lumetabolomicsworkbench.org These activators are often designed to have low passive permeability, minimizing distribution into extrahepatic tissues, and are optimized as substrates for active liver uptake via organic anion transporting polypeptides (OATPs). uni.lumetabolomicsworkbench.org TTP399 is a prime example of a hepatoselective GKA. mdpi.comzhanggroup.org
Unveiling Unmet Benefits and Mechanisms of Glucokinase Activators through Preclinical Research
Preclinical research continues to explore the full therapeutic potential and underlying mechanisms of GKAs beyond their primary glucose-lowering effects. Studies suggest that GKAs may offer additional benefits, such as preserving β-cell mass and function. nih.govdntb.gov.ua For instance, Dorzagliatin has been shown to stimulate the proliferation and limit apoptosis of β-cells in preclinical models. wikipedia.org Furthermore, some research hints at broader therapeutic applications for GKAs in other metabolic disorders, including congenital hyperinsulinism and Maturity-Onset Diabetes of the Young (MODY), by modulating glucokinase gene expression. dntb.gov.ua Investigations into GK's dual role in β-cells and α-cells to regulate glucose homeostasis are also providing deeper insights into the pathophysiology of GCK-hyperinsulinism. blogspot.com
Q & A
Q. What is the mechanism of action of MK-0941 free base as a glucokinase activator, and how does its EC50 vary with glucose concentration?
MK-0941 is a selective allosteric glucokinase (GK) activator that binds to an allosteric site, enhancing GK activity in a glucose concentration-dependent manner. In vitro studies show EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose, indicating greater potency under hyperglycemic conditions . This dual sensitivity allows MK-0941 to amplify glucose phosphorylation in pancreatic β-cells and hepatocytes, promoting insulin secretion and hepatic glucose uptake . Researchers should design dose-response experiments using recombinant human GK across physiological glucose concentrations (2.5–10 mM) to validate these parameters in their models.
Q. How do in vitro and preclinical models predict MK-0941’s efficacy in reducing blood glucose levels?
In vitro, MK-0941 increases insulin secretion by 17-fold in rat islets and glucose uptake by 18-fold in hepatocytes at 10 μM . Preclinically, MK-0941 reduces fasting plasma glucose by 100 mg/dL in type 2 diabetic rodent models (e.g., db/db mice) and lowers postprandial glucose by 48% in oral glucose tolerance tests in dogs . Researchers should standardize models using high-fat diet-induced diabetic mice or streptozotocin-treated rodents to assess dose-dependent effects. Note that rapid clearance (plasma half-life ~2 hours in dogs) necessitates frequent dosing in chronic studies .
Q. What are the primary pharmacokinetic (PK) challenges associated with MK-0941, and how can formulation strategies address them?
MK-0941 exhibits rapid absorption (Tmax ~1 hour) and clearance, limiting sustained exposure . As a BCS Class III compound with moderate permeability and region-dependent absorption (40% bioavailability after colonic administration), extended-release (ER) formulations (e.g., matrix tablets, multiparticulates) have been explored. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to optimize dissolution profiles and correlate in vitro release with in vivo absorption, particularly for ER formulations .
Advanced Research Questions
Q. How can contradictory data on MK-0941’s sustained glycemic efficacy be resolved in long-term studies?
Clinical trials revealed initial HbA1c reductions at 14 weeks (-0.6% to -1.0%) that diminished by 30 weeks despite dose escalation . Preclinical studies in Goto-Kakizaki rats mirrored this trend: HbA1c declined for 8 weeks but rebounded to baseline by 24 weeks . Mechanistically, chronic MK-0941 treatment increased hepatic glucose production via elevated G6Pase activity, counteracting GK activation . Researchers should integrate longitudinal measurements of hepatic GK/G6Pase activity ratios and glucose turnover (e.g., <sup>13</sup>C-glucose tracing) to model metabolic flux disruptions .
Q. What methodological approaches are effective for establishing in vitro-in vivo correlations (IVIVC) for MK-0941’s modified-release formulations?
Traditional deconvolution/convolution methods and absorption PBPK modeling have been compared for MK-0941 ER formulations. The former requires Weibull function fitting to in vitro dissolution data, while the latter incorporates regional absorption parameters (e.g., colonic permeability reduction) into GastroPlus™ simulations . For BCS III compounds like MK-0941, PBPK models better predict clinical PK profiles due to their ability to account for absorption heterogeneity. Researchers should validate IVIVC using crossover clinical trials with multiple ER batches .
Q. Why does MK-0941 induce hypertriglyceridemia and hypertension in clinical trials, and how can these risks be mitigated in preclinical development?
MK-0941 increased triglycerides by 20–30% and systolic blood pressure by 4–6 mmHg in Phase II trials, likely due to hepatic lipid synthesis from excess glucose-6-phosphate and vasoconstrictive effects of chronic GK activation . Preclinical studies should prioritize lipidomic profiling (e.g., LC-MS for triglyceride species) and vascular reactivity assays in diabetic models. Co-administration with lipid-lowering agents (e.g., PPARα agonists) or dose titration based on hepatic GK/G6Pase balance may reduce adverse effects .
Q. How do enzyme kinetics of MK-0941 differ from other GK activators (e.g., dorzagliatin), and what implications does this have for hypoglycemia risk?
Unlike MK-0941, dorzagliatin exhibits glucose-dependent GK activation, minimizing hypoglycemia by reducing activity at low glucose concentrations (<5 mM) . MK-0941’s non-conditional activation at 2.5 mM glucose explains its higher hypoglycemia incidence (15–20% vs. 5–10% for dorzagliatin) . Researchers should compare time-resolved GK activity curves and insulin secretion profiles in perfused pancreas models to quantify hypoglycemic thresholds .
Methodological Recommendations
- Experimental Design : Use hyperglycemic clamp techniques to assess insulin secretion dynamics and euglycemic clamps for hepatic glucose output .
- Data Contradiction Analysis : Apply systems pharmacology models to integrate hepatic enzyme activity, glucose flux, and clinical PK/PD data .
- Formulation Optimization : Prioritize ER formulations with pH-independent dissolution to mitigate regional absorption variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
